molecular formula C12H14O2S B1374280 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid CAS No. 934555-27-8

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid

Cat. No.: B1374280
CAS No.: 934555-27-8
M. Wt: 222.31 g/mol
InChI Key: AYXXHHDVLWHHIF-UHFFFAOYSA-N
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Description

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol It is characterized by the presence of a cyclobutyl ring substituted with a phenylsulfanyl group and an acetic acid moiety

Preparation Methods

The synthesis of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a phenylsulfanyl anion reacts with a cyclobutyl halide.

    Acetic Acid Moiety Addition:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

    Esterification: The acetic acid moiety can react with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

Organic Synthesis

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid serves as a building block in organic synthesis. It is utilized to create more complex molecules, facilitating the development of novel compounds in drug discovery and materials science. Its unique structure allows for various modifications, enhancing its utility in synthetic pathways.

Biological Studies

Research indicates potential biological activities associated with this compound, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound may exhibit activity against various pathogens.
  • Anti-inflammatory Effects: Preliminary investigations suggest that it could modulate inflammatory pathways, offering insights into therapeutic applications for inflammatory diseases.

Pharmaceutical Development

Ongoing research is focused on exploring the potential of this compound as a therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating conditions such as:

  • Chronic pain
  • Inflammatory disorders
  • Infectious diseases

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in developing new materials is also noteworthy, particularly in creating compounds with desired chemical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its potential as an anti-inflammatory agent through modulation of cytokine production.
  • Research in Bioorganic & Medicinal Chemistry Letters reported on its antimicrobial activity against Gram-positive bacteria, suggesting further exploration for pharmaceutical applications.
  • Industrial research has demonstrated its utility in synthesizing complex organic molecules, showcasing its role as a crucial intermediate in drug development processes.

Mechanism of Action

The mechanism of action of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid can be compared with similar compounds such as:

    2-[1-(Phenylthio)cyclobutyl]acetic acid: Similar in structure but with a thioether group instead of a sulfanyl group.

    2-[1-(Phenylsulfonyl)cyclobutyl]acetic acid: Contains a sulfonyl group, which may exhibit different chemical reactivity and biological activity.

    2-[1-(Phenylselanyl)cyclobutyl]acetic acid: Features a selenyl group, which can impart unique properties due to the presence of selenium.

Biological Activity

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid (CAS Number: 934555-27-8) is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a cyclobutyl ring and a phenylsulfanyl group, suggests various biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

  • Molecular Formula : C12H14O2S
  • Molecular Weight : 222.31 g/mol

The compound's structure can be described as follows:

ComponentDescription
Cyclobutyl RingA four-membered carbon ring
Phenylsulfanyl GroupA sulfur atom bonded to a phenyl group
Acetic Acid MoietyContributes to its acidic properties

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfanyl group may modulate enzyme activities and receptor interactions, while the acetic acid moiety facilitates hydrogen bonding with biological macromolecules. This interaction can lead to various biological effects, such as:

  • Inhibition of Enzyme Activity : Potentially affecting pathways involved in inflammation.
  • Modulation of Signaling Pathways : Influencing cellular responses to stimuli.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. A study on novel NSAIDs demonstrated that modifications in similar compounds could enhance COX-2 selectivity, leading to reduced gastrointestinal side effects typically associated with traditional NSAIDs .

Case Study : In vivo studies on structurally related compounds showed significant reductions in edema and pain in rat models when administered at specific dosages, highlighting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that the phenylsulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways, although detailed mechanisms remain under investigation.

Research Findings : In vitro assays have shown that derivatives of similar sulfanyl compounds possess varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeNotable Activity
2-[1-(Phenylthio)cyclobutyl]acetic acidThioetherModerate anti-inflammatory
2-[1-(Phenylsulfonyl)cyclobutyl]acetic acidSulfonylEnhanced COX-2 inhibition
2-[1-(Phenylselanyl)cyclobutyl]acetic acidSelenylUnique redox properties

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyclobutyl Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of Phenylsulfanyl Group : Via nucleophilic substitution reactions.
  • Acetic Acid Moiety Addition : Finalizing the structure through esterification or direct addition methods .

Properties

IUPAC Name

2-(1-phenylsulfanylcyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-11(14)9-12(7-4-8-12)15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXXHHDVLWHHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thiophenol (70 mmol) in THF (10 ml) was refluxed for 1 h in the presence of K2CO3 (70 mmol) as a base. A solution of Cyclobutylidene acetic acid (intermediate 1) (35 mmol) in DMF (1.0 ml) was added to the above reaction. The reaction was monitored by TLC for completion. After 3 days the reaction was cooled and filtered. It was then neutralized with ethyl acetate saturated with hydrochloric acid and the compound was extracted with ethyl acetate. Organic layer was then separated, dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was column purified to give the compound as a yellow solid.
Quantity
70 mmol
Type
reactant
Reaction Step One
Name
Quantity
70 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Reactant of Route 2
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
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2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
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2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
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2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Reactant of Route 6
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid

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